molecular formula C10H16N2O B15246597 2-Ethoxy-5-isopropyl-3-methylpyrazine CAS No. 99784-14-2

2-Ethoxy-5-isopropyl-3-methylpyrazine

Cat. No.: B15246597
CAS No.: 99784-14-2
M. Wt: 180.25 g/mol
InChI Key: DKHOUPCRCLQJMB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-isopropyl-3-methylpyrazine is a member of the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture. This compound, in particular, is notable for its unique aroma properties, which make it valuable in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isopropyl-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine, followed by alkylation and etherification reactions to introduce the ethoxy and isopropyl groups .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation and alkylation steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-isopropyl-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

2-Ethoxy-5-isopropyl-3-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are studied for their potential biological activities.

    Biology: The compound’s unique aroma properties make it useful in studies related to olfaction and sensory perception.

    Medicine: Pyrazine derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer properties.

    Industry: It is used as a flavoring agent in the food industry, contributing to the aroma profiles of various products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-isopropyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with olfactory receptors, leading to the perception of its characteristic aroma.

    Pathways Involved: In biological systems, pyrazine derivatives can modulate various signaling pathways, including those involved in antimicrobial and anticancer activities.

Comparison with Similar Compounds

2-Ethoxy-5-isopropyl-3-methylpyrazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-Methoxy-3-isopropylpyrazine, 2-Isopropyl-3-methoxypyrazine, 2-Methyl-3-ethoxypyrazine.

    Uniqueness: The presence of both ethoxy and isopropyl groups in this compound gives it a distinct aroma profile compared to its analogs.

Properties

CAS No.

99784-14-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-ethoxy-3-methyl-5-propan-2-ylpyrazine

InChI

InChI=1S/C10H16N2O/c1-5-13-10-8(4)12-9(6-11-10)7(2)3/h6-7H,5H2,1-4H3

InChI Key

DKHOUPCRCLQJMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1C)C(C)C

Origin of Product

United States

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